4-叔丁氧基苯甲酸甲酯

描述

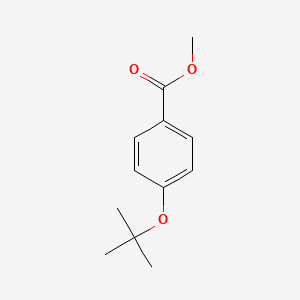

Methyl 4-tert-butoxybenzoate is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom at the para position of the benzene ring is replaced by a tert-butoxy group. This compound is known for its applications in various fields, including chemical synthesis, pharmaceuticals, and cosmetics.

科学研究应用

Chemical Synthesis

Methyl 4-tert-butoxybenzoate serves as a crucial intermediate in the synthesis of various organic compounds:

- UV Absorbers : It is used in the production of UV absorbers such as avobenzone, which is widely utilized in sunscreen formulations to protect against UVA radiation. The synthesis involves a Claisen condensation reaction with 4-methoxyacetophenone .

- Polymer Production : The compound is involved in producing polymers, where it acts as a plasticizer or stabilizer, enhancing the physical properties of materials like PVC .

Pharmaceutical Applications

In medicinal chemistry, methyl 4-tert-butoxybenzoate is recognized for its potential therapeutic applications:

- Precursor for Drug Synthesis : The compound is utilized as a precursor in synthesizing pharmaceutical agents, particularly those targeting specific receptors in the body. For instance, it has been studied in the context of developing positive allosteric modulators for metabotropic glutamate receptors (mGlu2/3), which are implicated in various neurological disorders .

- Biological Studies : Researchers have employed this compound to investigate enzyme-catalyzed reactions and metabolic pathways, contributing to our understanding of biochemical processes.

Cosmetic Industry

The cosmetic industry benefits significantly from methyl 4-tert-butoxybenzoate due to its properties:

- Sunscreen Formulations : As a key ingredient in sunscreens, it helps absorb harmful UV radiation, thereby protecting the skin from sun damage. Its effectiveness as a UV filter makes it essential in personal care products .

- Fragrance and Stability : The compound is also used in fragrances and as an additive to enhance product stability and performance, improving the overall quality of cosmetic formulations .

Industrial Applications

Methyl 4-tert-butoxybenzoate finds applications beyond pharmaceuticals and cosmetics:

- Additives in Manufacturing : It serves as an additive during the production of heat stabilizers for plastics and lubricants, enhancing their performance characteristics .

- Environmental Considerations : Due to its potential environmental impact, handling protocols are emphasized to prevent contamination of water bodies, classified under hazardous materials regulations .

Case Study 1: Synthesis of Avobenzone

A detailed study demonstrated the synthesis of avobenzone from methyl 4-tert-butoxybenzoate through Claisen condensation with 4-methoxyacetophenone. This process not only illustrates the compound's utility but also highlights its role in developing effective UV filters used globally in sunscreens.

Research evaluating the biological activity of derivatives of methyl 4-tert-butoxybenzoate revealed insights into their efficacy as positive allosteric modulators at mGlu receptors. This study underscores the compound's significance in drug development aimed at treating neurological conditions.

准备方法

Synthetic Routes and Reaction Conditions

Methyl 4-tert-butoxybenzoate can be synthesized through the esterification of 4-tert-butoxybenzoic acid with methanol in the presence of a catalyst. Common catalysts used in this reaction include concentrated sulfuric acid, titanous sulfate, and toluenesulfonic acid . The reaction typically involves heating the mixture under reflux conditions to achieve a high yield and purity of the product.

Industrial Production Methods

In industrial settings, the synthesis of methyl 4-tert-butoxybenzoate often employs continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of sulfonic acid resin catalysts has been reported to enhance the esterification process, resulting in higher yields and reduced reaction times .

化学反应分析

Types of Reactions

Methyl 4-tert-butoxybenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-tert-butoxybenzoic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: 4-tert-butoxybenzoic acid.

Reduction: 4-tert-butoxybenzyl alcohol.

Substitution: Various substituted benzoates depending on the reagents used.

作用机制

The mechanism of action of methyl 4-tert-butoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of avobenzone, the compound undergoes a Claisen condensation reaction with 4-methoxyacetophenone . This reaction mechanism highlights the compound’s role as a key intermediate in the formation of UV-absorbing molecules.

相似化合物的比较

Similar Compounds

Methyl 4-tert-butylbenzoate: Similar in structure but with a tert-butyl group instead of a tert-butoxy group.

Methyl p-toluate: Contains a methyl group at the para position instead of a tert-butoxy group.

Methyl benzoate: Lacks any substituents on the benzene ring.

Uniqueness

Methyl 4-tert-butoxybenzoate is unique due to the presence of the tert-butoxy group, which imparts distinct chemical properties and reactivity. This functional group enhances the compound’s stability and makes it a valuable intermediate in the synthesis of complex organic molecules .

生物活性

Methyl 4-tert-butoxybenzoate (CAS 26537-19-9) is a compound of increasing interest due to its diverse biological activities and applications in various fields, particularly in pharmaceuticals and cosmetics. This article explores the biological activity of methyl 4-tert-butoxybenzoate, including its synthesis, mechanisms of action, and relevant research findings.

Methyl 4-tert-butoxybenzoate is synthesized through the esterification of p-tert-butyl benzoic acid. The compound appears as a colorless liquid with a boiling point of approximately 122-124 °C at reduced pressure. Its molecular formula is , with a molecular weight of 222.28 g/mol. Its density is reported to be around 0.995 g/mL at 25 °C .

Mechanisms of Biological Activity

Methyl 4-tert-butoxybenzoate exhibits several biological activities that are significant for its application in medicinal chemistry:

- Antimicrobial Activity : Research indicates that methyl esters of benzoic acid derivatives can inhibit bacterial growth, making them potential candidates for antimicrobial agents. The compound's structure allows it to interact with microbial membranes, disrupting their integrity and function .

- Anti-inflammatory Effects : Compounds similar to methyl 4-tert-butoxybenzoate have been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in treating conditions like arthritis and other inflammatory diseases .

- Juvenile Hormone Activity : Some studies have indicated that certain benzoate derivatives can act as juvenile hormone analogs or antagonists, affecting insect development. This property can be utilized in pest management strategies, particularly against agricultural pests .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted on various methyl benzoate derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. Methyl 4-tert-butoxybenzoate showed effective inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a preservative in personal care products .

Case Study: Anti-inflammatory Mechanism

In vitro studies have shown that methyl 4-tert-butoxybenzoate can inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. This inhibition was correlated with reduced levels of prostaglandin E2 (PGE2), indicating a potential pathway for its anti-inflammatory effects .

属性

IUPAC Name |

methyl 4-[(2-methylpropan-2-yl)oxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)15-10-7-5-9(6-8-10)11(13)14-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFWTSNZJDTHQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544288 | |

| Record name | Methyl 4-tert-butoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62370-08-5 | |

| Record name | Methyl 4-tert-butoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。